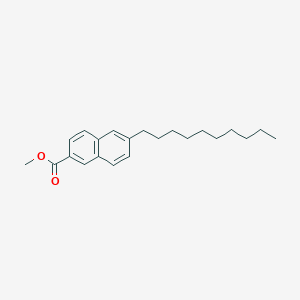

Methyl 6-decyl-2-naphthoate

Description

Methyl 6-decyl-2-naphthoate is a naphthalene-derived ester featuring a decyl (C₁₀H₂₁) substituent at the 6-position of the naphthalene ring and a methyl ester group at the 2-position. Its molecular formula is C₂₁H₂₆O₂, with a molecular weight of 318.43 g/mol. This compound is structurally characterized by its extended alkyl chain, which distinguishes it from simpler analogs with shorter substituents.

Properties

Molecular Formula |

C22H30O2 |

|---|---|

Molecular Weight |

326.5 g/mol |

IUPAC Name |

methyl 6-decylnaphthalene-2-carboxylate |

InChI |

InChI=1S/C22H30O2/c1-3-4-5-6-7-8-9-10-11-18-12-13-20-17-21(22(23)24-2)15-14-19(20)16-18/h12-17H,3-11H2,1-2H3 |

InChI Key |

HPHYDIYCPZSSPU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-decyl-2-naphthoate typically involves the esterification of 6-decyl-2-naphthoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

6-decyl-2-naphthoic acid+methanolH2SO4Methyl 6-decyl-2-naphthoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can be optimized to reduce production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-decyl-2-naphthoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The decyl chain can be substituted with other alkyl or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions can be carried out using alkyl halides in the presence of a base, such as sodium hydride (NaH).

Major Products Formed

Oxidation: 6-decyl-2-naphthoic acid

Reduction: 6-decyl-2-naphthol

Substitution: Various substituted naphthoates depending on the substituent used

Scientific Research Applications

Methyl 6-decyl-2-naphthoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to cell membrane interactions due to its hydrophobic decyl chain.

Industry: Used in the production of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of Methyl 6-decyl-2-naphthoate involves its interaction with biological membranes. The hydrophobic decyl chain allows the compound to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This can influence various cellular processes, such as signal transduction and transport of molecules across the membrane.

Comparison with Similar Compounds

Melting Points and Solubility

- Methyl 6-methyl-2-naphthoate: No explicit melting point reported, but its carboxylic acid analog (6-methyl-2-naphthoic acid) has a molecular weight of 186.21 g/mol .

- 6-(Methoxycarbonyl)-2-naphthoic acid : High melting point (270–290°C), indicative of strong intermolecular interactions .

- Methyl 6-amino-2-naphthoate: Melts at 165°C; polar amino group enhances solubility in polar solvents .

- This compound: Expected to have a lower melting point than 6-(methoxycarbonyl)-2-naphthoic acid due to the flexible alkyl chain, which reduces crystallinity. Its solubility is likely poor in water but high in nonpolar solvents.

Reactivity

- Electrophilic Substitution : Bromo and formyl derivatives (e.g., methyl 6-bromo-2-naphthoate) are reactive in cross-coupling reactions .

- Hydrolysis : The ester group in this compound can undergo hydrolysis to yield 6-decyl-2-naphthoic acid under acidic or basic conditions, similar to other methyl esters .

Q & A

Q. What are the recommended methodologies for synthesizing Methyl 6-decyl-2-naphthoate with high purity?

Synthesis of this compound can be optimized using esterification reactions under anhydrous conditions. Key steps include:

- Catalyst selection : Use acid catalysts (e.g., sulfuric acid) or coupling agents (e.g., DCC/DMAP) to enhance reaction efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product.

- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation using H/C NMR .

Q. How should researchers address safety concerns during handling of this compound in laboratory settings?

Refer to safety data sheets (SDS) for hazard mitigation:

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

- Melting point determination : Differential scanning calorimetry (DSC) to assess thermal stability (e.g., melting range 270–290°C for analogous naphthoates) .

- Spectroscopy : FTIR for functional group identification (ester C=O stretch ~1720 cm) and mass spectrometry (ESI-MS) for molecular weight confirmation .

Advanced Research Questions

Q. How can contradictory toxicity data for this compound be resolved in literature reviews?

Apply systematic review frameworks:

- Risk of Bias (RoB) assessment : Use tools like Table C-7 (randomization, allocation concealment) to evaluate experimental animal studies .

- Data harmonization : Cross-reference toxicokinetic parameters (e.g., bioavailability, metabolic pathways) across species using PubMed/TOXCENTER queries with MeSH terms like "Naphthalenes/pharmacokinetics" .

Q. What experimental designs are suitable for studying the compound’s environmental persistence and bioaccumulation?

Q. How can genomic and transcriptomic approaches elucidate this compound’s endocrine disruption potential?

- Gene expression profiling : Expose model organisms (e.g., zebrafish) and perform RNA-seq to identify dysregulated pathways (e.g., steroidogenesis, vitellogenin synthesis).

- Transcription factor assays : Use luciferase reporter systems (e.g., ERα/AR transactivation) to assess receptor interactions .

Methodological Guidance

Q. What strategies enhance reproducibility in synthesizing and testing this compound derivatives?

- Reaction monitoring : Employ in-situ FTIR or H NMR to track esterification progress.

- Batch documentation : Record solvent purity, temperature fluctuations, and catalyst lot numbers to identify variability sources .

Q. How should researchers structure introductions in publications to highlight knowledge gaps about this compound?

Adopt an "inverted pyramid" approach:

Broad context : Overview of naphthoates in material science/pharmacology.

Specific gap : Limited data on long-term ecotoxicological impacts.

Hypothesis : E.g., "The decyl chain enhances lipid solubility, increasing bioaccumulation risks" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.